molecular formula C12H16N2O4 B1292665 2-(Boc-amino)-2-(3-pyridinyl)acetic acid CAS No. 347187-29-5

2-(Boc-amino)-2-(3-pyridinyl)acetic acid

Cat. No. B1292665
CAS RN: 347187-29-5
M. Wt: 252.27 g/mol
InChI Key: ZHXKLUQXXPIZQU-UHFFFAOYSA-N
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Description

2-(Boc-amino)-2-(3-pyridinyl)acetic acid is a compound that is not directly mentioned in the provided papers, but it is related to the chemical structures and reactions discussed within them. The compound likely serves as a building block in pharmaceutical chemistry, particularly due to the presence of the Boc-protected amino group and the pyridinyl moiety, which are common features in drug molecules.

Synthesis Analysis

The synthesis of related compounds involves the use of protected amino groups and pyridine derivatives. For instance, the synthesis of 2-aminopyridinomethyl pyrrolidines, which are potent neuronal nitric oxide synthase inhibitors, includes a Mitsunobu reaction and a challenging debenzylation step that is facilitated by acetic acid . Similarly, the construction of 2-(pyrrolidine-3-yl)acetic acid derivatives involves a de Mayo reaction, which is a combination of an intermolecular [2+2]-photocycloaddition followed by a fragmentation reaction . These methods could potentially be adapted for the synthesis of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Boc-amino)-2-(3-pyridinyl)acetic acid has been studied using techniques such as 1H NMR spectral and X-Ray data . These studies help in understanding the conformation of the molecules in solution and in the crystalline form, which is crucial for predicting the behavior and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactions involving pyridine derivatives and protected amino groups are diverse. For example, N-Boc-4-aminopyrazole-5-carbaldehydes undergo reactions with various ketones in the presence of acetic acid and pyrrolidine to form pyrazolo[4,3-b]pyridines . These reactions demonstrate the reactivity of Boc-protected amino groups adjacent to heterocyclic rings, which is relevant to the chemical behavior of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(Boc-amino)-2-(3-pyridinyl)acetic acid are not directly reported in the provided papers, the properties of similar compounds can be inferred. The presence of the Boc group suggests that the compound is stable under acidic conditions and can be deprotected under certain conditions, as seen in the debenzylation of N-Boc and N-Benzyl double protected 2-aminopyridine . The pyridinyl group contributes to the compound's potential for hydrogen bonding and its electronic properties, which can affect its solubility and reactivity.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pyridin-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)8-5-4-6-13-7-8/h4-7,9H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXKLUQXXPIZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646956
Record name [(tert-Butoxycarbonyl)amino](pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-amino)-2-(3-pyridinyl)acetic acid

CAS RN

347187-29-5
Record name [(tert-Butoxycarbonyl)amino](pyridin-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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